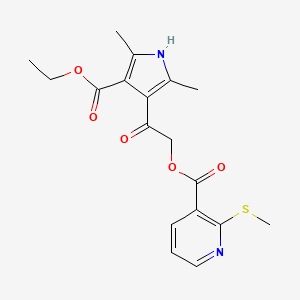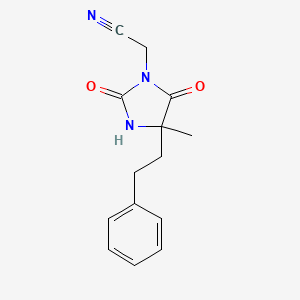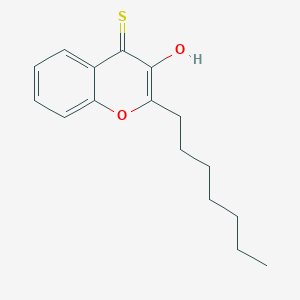
2-Heptyl-3-hydroxy-4H-chromene-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyl-3-hydroxy-4H-chromene-4-thione is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound has garnered attention due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-3-hydroxy-4H-chromene-4-thione can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-2H-chromene-2-thione with aryl aldehydes and 5,5-dimethylcyclohexane-1,3-dione (dimedone) in the presence of 20 mol% L-proline in toluene at 90°C . This reaction proceeds through a three-component reaction via Knoevenagel condensation followed by Michael addition.
Industrial Production Methods
Industrial production methods for this compound are not well-documented
Análisis De Reacciones Químicas
Types of Reactions
2-Heptyl-3-hydroxy-4H-chromene-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromene ring.
Substitution: Substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Heptyl-3-hydroxy-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to inhibit monoamine oxidase (MAO) and exhibit anticancer activity through the induction of reactive oxygen species (ROS) generation .
Comparación Con Compuestos Similares
Similar Compounds
2-Heptyl-3-hydroxy-4-quinolone: This compound is structurally similar and exhibits intercellular signaling properties
4-Hydroxy-2H-chromene-2-thione: A precursor in the synthesis of 2-Heptyl-3-hydroxy-4H-chromene-4-thione.
Uniqueness
This compound stands out due to its unique combination of a heptyl chain and a chromene-thione structure, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propiedades
Fórmula molecular |
C16H20O2S |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-heptyl-3-hydroxychromene-4-thione |
InChI |
InChI=1S/C16H20O2S/c1-2-3-4-5-6-11-14-15(17)16(19)12-9-7-8-10-13(12)18-14/h7-10,17H,2-6,11H2,1H3 |
Clave InChI |
VZIQIOVFWNAPIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=C(C(=S)C2=CC=CC=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Ethylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353091.png)
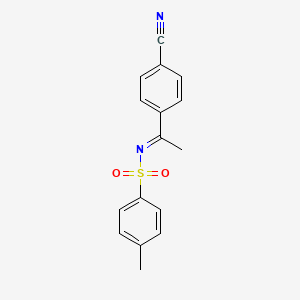
![1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13353101.png)
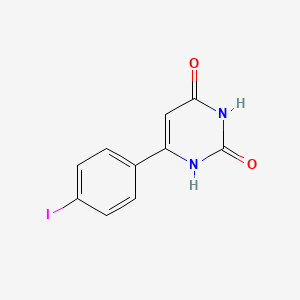
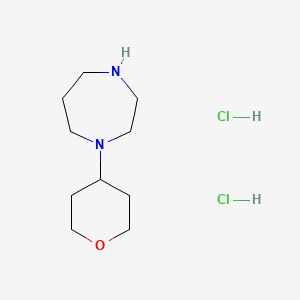
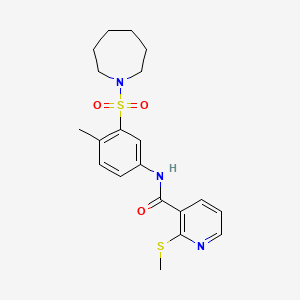
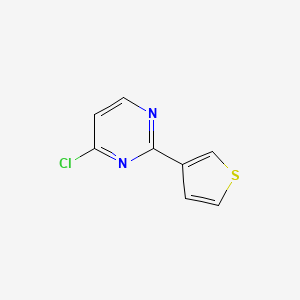
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
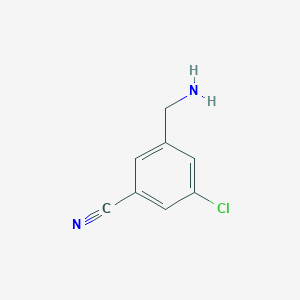
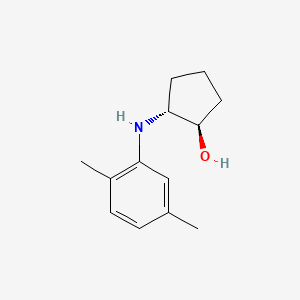
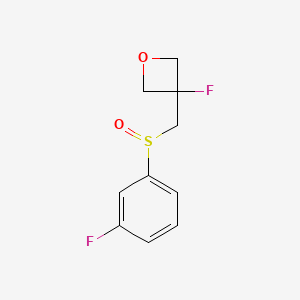
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
